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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610784

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the pharmacokinetic profile of GB1908, a
selective, orally available small molecule inhibitor of galectin-1. In the landscape of cancer
therapy, targeting galectin-1 presents a promising strategy to counteract tumor immune evasion
and proliferation. Understanding the pharmacokinetic properties of an inhibitor is critical for its
development and clinical application. This document compares the available pharmacokinetic
data of GB1908 with its predecessor, GB1490, and a related galectin inhibitor, GB1211, to offer
a clear perspective on its potential as a therapeutic agent.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic and pharmacodynamic
parameters for GB1908 and its comparators. It is important to note that direct comparison is
limited by the different species in which the data was obtained (human vs. mouse) and the
availability of specific quantitative parameters.
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GB1211
Parameter GB1908 GB1490 . .
(selvigaltin)
Target Galectin-1 Galectin-1 Galectin-3
Species Mouse Mouse Human
Kd (human Gal-1) 0.057 uM 0.4 uM N/A
Kd (human Gal-3) 6.0 uM 2.7 uM 0.025 puM
Selectivity (Gal-3/Gal-
>100-fold ~7-fold N/A
1)
Oral Bioavailability ) )
Data not available >99% Data not available

(F%)

Tmax

Data not available

Data not available

1.75 - 4 hours

(median)

Half-life (t1/2)

Data not available

Data not available

11 - 16 hours (mean)

Cmax

Data not available

Data not available

Dose-dependent

AUC

Data not available

Data not available

Dose-dependent

Dosing Regimen (in

Vivo)

30 mg/kg b.i.d. (oral,
mouse) maintains free
plasma levels over Kd
for 24h.

Data not available

50 or 100 mg b.i.d.
(oral, human) in

Phase 1 trials.

Key In Vitro Activity

IC50 = 850 nM
(inhibition of Gal-1
induced Jurkat cell

apoptosis).

Reverses Gal-1
induced Jurkat cell
apoptosis at low uM

concentrations.

N/A

Food Effect

Data not available

Data not available

Delayed absorption by
2h, systemic exposure

unaffected.

Accumulation

Data not available

Data not available

~2-fold with multiple
dosing, steady state

within 3 days.
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Data for GB1908 and GB1490 are from preclinical studies in mice, while data for GB1211 is
from a Phase 1 clinical trial in healthy human participants. N/A: Not Applicable.

Experimental Protocols

In Vivo Pharmacokinetic Analysis in Mice
(Representative Protocol)

The following is a representative protocol for determining the pharmacokinetic profile of an
orally administered galectin inhibitor in mice, based on common practices in the field. The
specific details for the GB1908 studies were not fully available.

1. Animal Model:

o Male or female C57BL/6 mice, 8-10 weeks old, are used. Animals are acclimatized for at
least one week before the experiment.

2. Drug Formulation and Administration:

e The test compound (e.g., GB1908) is formulated as a suspension or solution in a vehicle
suitable for oral administration, such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in
water.

o Asingle oral dose (e.g., 10 or 30 mg/kg) is administered by gavage. For intravenous
administration, the compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent)
and administered via the tail vein.

3. Blood Sampling:

» Blood samples (approximately 50-100 uL) are collected at predetermined time points post-
dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

o Sampling is typically performed via retro-orbital bleeding or from the saphenous vein into
tubes containing an anticoagulant (e.g., EDTA).

e Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:
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e Plasma concentrations of the drug are quantified using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.

o Astandard curve is prepared by spiking known concentrations of the compound into blank

plasma.

5. Pharmacokinetic Parameter Calculation:

e Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to

reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination

half-life) are calculated using non-compartmental analysis software (e.g., Phoenix

WinNonlin).

o Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoselV) x 100.

Visualizations

Galectin-1 Signaling Pathway in T-cell Apoptosis

Extracellular galectin-1 can induce apoptosis in activated T-cells by binding to glycosylated

receptors on the cell surface, such as CD7, CD43, and CD45. This interaction triggers a

cascade of intracellular events leading to programmed cell death. GB1908, by blocking the

carbohydrate recognition domain of galectin-1, prevents this initial binding and thereby inhibits

the downstream apoptotic signaling.
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Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition by GB1908.

Experimental Workflow for In Vivo Pharmacokinetic
Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic
study in mice.
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Caption: General workflow for an in vivo pharmacokinetic study.

 To cite this document: BenchChem. [Evaluating the Pharmacokinetic Profile of GB1908: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610784#evaluating-the-pharmacokinetic-profile-of-
gb1908]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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